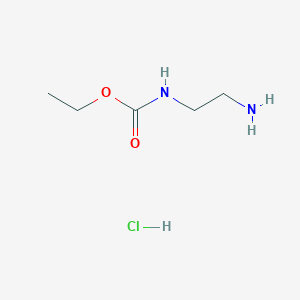

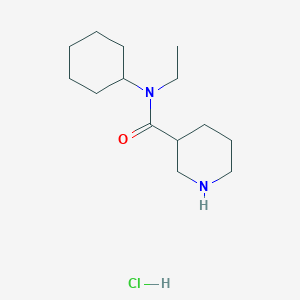

ethyl N-(2-aminoethyl)carbamate hydrochloride

Vue d'ensemble

Description

Ethyl N-(2-aminoethyl)carbamate hydrochloride is a chemical compound used in various scientific fields1. It is also known as AEC1.

Synthesis Analysis

The synthesis of ethyl N-(2-aminoethyl)carbamate hydrochloride is not explicitly mentioned in the search results. However, it is known that carbamates, a group to which this compound belongs, can be synthesized under relatively mild conditions2.Molecular Structure Analysis

The molecular structure of ethyl N-(2-aminoethyl)carbamate hydrochloride is not explicitly provided in the search results. However, the linear formula for a similar compound, N-Boc-1,2-diaminoethane (tert-Butyl N-(2-aminoethyl)carbamate), is given as (CH3)3COCONHCH2CH2NH23.Chemical Reactions Analysis

The specific chemical reactions involving ethyl N-(2-aminoethyl)carbamate hydrochloride are not detailed in the search results. However, it is known that carbamates, such as this compound, can be installed and removed under relatively mild conditions2.Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl N-(2-aminoethyl)carbamate hydrochloride are not explicitly mentioned in the search results. However, a similar compound, N-Boc-ethylenediamine, has a boiling point of 72-80 °C/0.1 mmHg and a density of 1.012 g/mL at 20 °C3.Applications De Recherche Scientifique

Bacterial Biofilm Inhibition

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Ethyl N-(2-phenethyl) carbamate derivatives have been found to inhibit bacterial biofilm formation .

- Methods of Application : An 88 member library based on the marine bacterial metabolite ethyl N-(2-phenethyl) carbamate was evaluated for bacterial biofilm inhibition against a panel of medically relevant strains .

- Results : These studies resulted in the discovery of a new class of molecules capable of inhibiting the formation of S. aureus biofilms with low micromolar IC50 values .

Synthesis of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

- Scientific Field : Chemical Sciences .

- Application Summary : The compound is used in the synthesis of PNA-oligonucleotide conjugates, which are of interest in the biomedical and diagnostic field as antigene and molecular sensors .

- Methods of Application : The monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester has been prepared in a good yield (96%) by a highly efficient procedure involving direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate .

- Results : The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of (98%) .

Cross-linking Reagent

- Scientific Field : Organic Chemistry .

- Application Summary : N-Z-Ethylenediamine hydrochloride, a compound similar to “ethyl N-(2-aminoethyl)carbamate hydrochloride”, is used as a cross-linking reagent .

- Methods of Application : The compound is used in the synthesis of various organic compounds. It is particularly useful in reactions that require the introduction of an ethylenediamine spacer .

- Results : The use of this compound as a cross-linking reagent has been found to be effective in the synthesis of a variety of organic compounds .

Organocatalysts for Knoevenagel Reaction

- Scientific Field : Organic & Biomolecular Chemistry .

- Application Summary : Polymeric networks containing amine derivatives, such as ethyl N-(2-aminoethyl)carbamate hydrochloride, have been used as organocatalysts for the Knoevenagel reaction within continuously driven microfluidic reactors .

- Methods of Application : Catalytic monomers for Knoevenagel reactions were synthesized and polymerized via photolithography to form polymeric gel dots with a composition of 90% catalyst, 9% gelling agent and 1% crosslinker .

- Results : The gel dots containing primary amines showed a better conversion of about 83–90% with aliphatic aldehyde and 86–100% with aromatic aldehyde, compared to the tertiary amines .

Preparation of Pharmacologically Active Analogues

- Scientific Field : Pharmacology .

- Application Summary : Mono-protected derivative of ethylenediamine, such as ethyl N-(2-aminoethyl)carbamate hydrochloride, is used in the preparation of pharmacologically active analogues .

- Methods of Application : The compound is used as a precursor material for the synthesis of a mono derivative of BOC-protected ethylenediamine, tert-butyl N-(2-aminoethyl)carbamate .

- Results : This method provides a scalable and cost-effective route for the synthesis of pharmacologically active analogues .

Biomedical Applications

- Scientific Field : Biomedical Sciences .

- Application Summary : Ethyl carbamate, which is structurally similar to ethyl N-(2-aminoethyl)carbamate hydrochloride, has various biomedical applications .

- Methods of Application : The specific methods of application can vary widely depending on the specific biomedical application. In general, ethyl carbamate is used in the synthesis of various organic compounds .

- Results : The use of ethyl carbamate in biomedical applications has been found to be effective, but the specific results can vary depending on the application .

Safety And Hazards

The safety and hazards associated with ethyl N-(2-aminoethyl)carbamate hydrochloride are not detailed in the search results.

Orientations Futures

The future directions for the use or study of ethyl N-(2-aminoethyl)carbamate hydrochloride are not provided in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.

Propriétés

IUPAC Name |

ethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.ClH/c1-2-9-5(8)7-4-3-6;/h2-4,6H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWBLLOSGPJVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-(2-aminoethyl)carbamate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

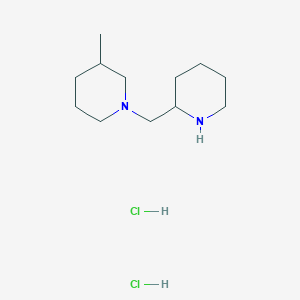

![N,N-Dipropyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424800.png)

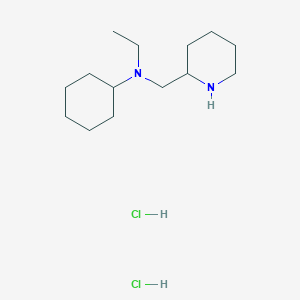

![(4-Methyl-1-piperazinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1424802.png)

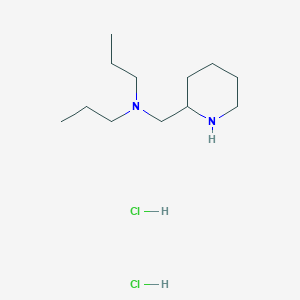

![N-[3-(Dimethylamino)propyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide diHCl](/img/structure/B1424811.png)

![N-(4-Methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424813.png)